molecular formula Mn3O4-2 B7942892 Manganese oxide (Mn3O4)

Manganese oxide (Mn3O4)

Cat. No.: B7942892
M. Wt: 228.812 g/mol
InChI Key: KVGMATYUUPJFQL-UHFFFAOYSA-N
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Description

Manganese oxide (Mn₃O₄), also known as hausmannite, is a mixed-valence oxide containing Mn(II) in tetrahedral sites and Mn(III) in octahedral sites, forming a spinel structure . It is thermodynamically stable and exhibits unique electronic, magnetic, and catalytic properties due to its dual oxidation states. Mn₃O₄ is widely used in:

  • Energy storage: Supercapacitors and lithium-ion batteries due to its high capacitance (~350 F/g) and environmental compatibility .
  • Catalysis: Activation of peroxymonosulfate (PMS) for pollutant degradation and oxidation of volatile organic compounds (VOCs) .
  • Biomedical applications: Magnetic resonance imaging (MRI) contrast agents and antimicrobial agents .
  • Environmental remediation: Removal of organic pollutants and hydrogen sulfide via redox reactions .

Despite its advantages, Mn₃O₄ faces challenges such as poor electrical conductivity, particle agglomeration, and Mn²⁺ ion dissolution in aqueous systems .

Properties

IUPAC Name

manganese(2+);oxygen(2-)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Mn.4O/q3*+2;4*-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGMATYUUPJFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Mn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Mn3O4-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.812 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Bath Deposition (CBD) Using Low-Grade Rhodochrosite Ore

The CBD method offers a cost-effective route for Mn₃O₄ synthesis by utilizing low-grade rhodochrosite ore (LGRO) as a raw material. Zhao et al. developed a two-stage process involving hydrolysis-oxidation and heating-oxidation . In the first stage, MnSO₄ solution derived from sulfuric acid leaching of LGRO is hydrolyzed with NH₃·H₂O at 80°C and pH 10, forming a precursor through aerial oxidation. The second stage involves drying the precursor at elevated temperatures (120–160°C) to yield Mn₃O₄.

Key parameters include:

  • MnSO₄ concentration : 1.0 mol/L optimized for high purity.

  • Flow rate : 30 mL/h ensures controlled precursor formation.

  • Temperature : 80°C during hydrolysis maximizes Mn recovery (96.8%).

The resultant Mn₃O₄ exhibits a specific surface area of 48.2 m²/g, suitable for catalytic applications. This method eliminates the need for complex apparatus, making it scalable for industrial use .

Hydrothermal Synthesis of Mn₃O₄ Nano-Octahedrons

Hydrothermal reduction of KMnO₄ in dimethylformamide (DMF) enables the synthesis of nanostructured Mn₃O₄. Li et al. demonstrated that a 1:1 volume ratio of 0.02 M KMnO₄ to DMF at 150°C for 9 hours produces uniform nano-octahedrons with edge lengths of ~400 nm . The alkaline environment facilitated by DMF promotes anisotropic growth along the <100> crystallographic direction, resulting in phase-pure Mn₃O₄.

Electrochemical testing revealed a high initial discharge capacity of 1,141.1 mAh/g, attributed to the material’s high surface area (89.3 m²/g) and structural stability. This method is ideal for battery applications but requires precise control over reagent ratios and reaction times .

Co-Precipitation and Calcination for Mixed-Phase Mn₂O₃–Mn₃O₄ Nanoparticles

A room-temperature co-precipitation method using Mn(NO₃)₂ and NaOH yields a mixture of Mn₂O₃ and Mn₃O₄ nanoparticles (NPs). After calcination at 500–700°C, the Mn₃O₄ phase dominates, with crystallite sizes increasing from 18 nm (500°C) to 35 nm (700°C) . The NPs exhibit a mesoporous structure (pore size: 4–6 nm), enhancing their suitability for supercapacitors.

Calcination Temperature (°C)Mn₃O₄ Content (%)Crystallite Size (nm)
5006518
6008226
7009435

This method balances simplicity and tunability but necessitates post-synthesis calcination to achieve phase purity .

Precipitation-Calcination from Manganese Sulfate

A patent by CN1365949A outlines a scalable industrial process where diluted NH₃ is added to MnSO₄ solution to precipitate Mn(OH)₂, which is subsequently calcined at 1,000°C to form Mn₃O₄ . Key advantages include:

  • High Mn recovery : >95% due to efficient washing.

  • Low cost : Avoids electrolytic manganese precursors.

However, the high calcination temperature risks partial decomposition into MnO, requiring stringent atmosphere control. This method is best suited for bulk production but lacks nanoscale precision .

Room-Temperature Morpholine-Assisted Synthesis

An eco-friendly approach developed by Gupta et al. involves reacting manganese nitrate with morpholine at room temperature for 24 hours . Morpholine acts as both a complexing and precipitating agent, yielding Mn₃O₄ NPs with:

  • Crystallite size : 12–15 nm.

  • Surface area : 112 m²/g.

  • Zinc-ion battery performance : 285 mAh/g capacity at 0.1 A/g.

This method eliminates toxic byproducts and high-energy inputs, aligning with green chemistry principles. The NPs’ small size and high surface area make them excellent cathode materials for zinc-ion batteries .

Comparative Analysis of Mn₃O₄ Synthesis Methods

MethodTemperature (°C)Time (h)Surface Area (m²/g)Purity (%)Key Application
CBD 80–1604–648.298.5Catalysis
Hydrothermal 150989.399.2Batteries
Co-Precipitation 25 (calcination)2475.694Supercapacitors
Precipitation 1,000215.497Industrial bulk use
Morpholine-assisted 252411298.7Sustainable energy storage

Cost and Environmental Impact :

  • CBD and morpholine-assisted methods are low-cost and environmentally benign.

  • Hydrothermal and precipitation techniques require higher energy inputs.

Chemical Reactions Analysis

Catalytic Oxidation Reactions

Mn₃O₄ serves as an efficient catalyst for oxidation reactions due to its redox-active surface and oxygen vacancies:

  • Methane Oxidation : Mn₃O₄ catalyzes methane combustion to CO₂ at elevated temperatures, with surface oxygen species facilitating C–H bond activation .

  • Carbon Monoxide Oxidation : Converts CO to CO₂ at temperatures above 200°C, with activity linked to Mn³⁺ sites and lattice oxygen mobility .

  • Volatile Organic Compound (VOC) Degradation :

    • Complete oxidation of methyl ethyl ketone (MEK) to CO₂ occurs at 200°C with an activation energy of 30.8 kJ/mol .

    • Phenol degradation via peroxymonosulfate (PMS) activation generates sulfate (SO₄- ⁻) and hydroxyl (- OH) radicals, achieving 49.7% removal efficiency in 60 minutes .

Table 1: Catalytic Performance of Mn₃O₄ in Selected Reactions

ReactionConditionsKey MetricsSource
MEK oxidation200°C, atmospheric pressure100% conversion to CO₂ at 200°C
Phenol degradationPMS activation, pH 3–1149.7% efficiency in 60 minutes
CO oxidation200–300°C90% conversion at 250°C

Thermal Decomposition and Phase Transitions

Mn₃O₄ undergoes phase changes under thermal stress, influencing its reactivity:

  • Decomposition Pathway :

    Mn3O4Δ>1000CMnO+O2\text{Mn}_3\text{O}_4 \xrightarrow{\Delta > 1000^\circ \text{C}} \text{MnO} + \text{O}_2 \uparrow

    At 1835 K, Mn₃O₄ reduces to MnO in a two-step process via Mn₂O₃ intermediates .

  • Activation Energy :

    • Reduction of Mn₂O₃ to Mn₃O₄: 148 kJ/mol

    • Reduction of Mn₃O₄ to MnO: 198 kJ/mol .

Table 2: Thermodynamic Data for Mn₃O₄ Redox Reactions

ReactionΔG° (kJ/mol)Temperature Range (K)Reference
6MnO + O₂ → 2Mn₃O₄-186,4461173–1373
Mn₃O₄ → 3MnO + 0.5O₂+1981835

Redox Reactions in Energy Storage

Mn₃O₄ enhances hydrogen storage kinetics in magnesium hydrides (MgH₂):

  • Hydrogen Desorption : Doping MgH₂ with 10 wt% Mn₃O₄ nanoparticles lowers the desorption onset temperature to 200°C (vs. 350°C for pure MgH₂) .

  • Activation Energy Reduction : Absorption activation energy decreases from 72.5 kJ/mol (pure MgH₂) to 34.4 kJ/mol (Mn₃O₄-doped) .

  • Mechanism : Mn₃O₄ destabilizes Mg–H bonds, as confirmed by density functional theory (DFT) showing elongated Mg–H distances .

Radical-Mediated Reaction Mechanisms

Mn₃O₄ activates oxidants like PMS to generate reactive species:

  • PMS Activation Pathway :

    Mn2++HSO5Mn3++SO4+OH\text{Mn}^{2+} + \text{HSO}_5^- → \text{Mn}^{3+} + \text{SO}_4^{- -} + \text{OH}^- Mn3++HSO5Mn4++SO4+H+\text{Mn}^{3+} + \text{HSO}_5^- → \text{Mn}^{4+} + \text{SO}_4^{- -} + \text{H}^+

    Followed by radical chain reactions involving - OH and SO₄- ⁻ .

Table 3: Radical Generation Efficiency in Mn₃O₄/PMS Systems

Target PollutantRadicals DetectedDegradation Rate Constant (min⁻¹)Source
AO7 dyeSO₄- ⁻, - OH0.094 (200 rpm stirring)
PhenolSO₄- ⁻, - OH0.025 (pH 7)

Comparative Reactivity with Other Manganese Oxides

Mn₃O₄ exhibits distinct catalytic behavior compared to Mn₂O₃ and MnO₂:

  • Water Oxidation : α-Mn₂O₃ outperforms Mn₃O₄ in oxygen evolution reactions (OER) due to its distorted lattice and Mn³⁺ dominance, achieving lower overpotentials (η = 570 mV vs. 600 mV for Mn₃O₄) .

  • Structural Influence : The Jahn–Teller distortion in Mn₃O₄’s octahedral Mn³⁺ sites reduces electron mobility, limiting OER activity .

Scientific Research Applications

Catalyst for Organic Reactions
Mn3O4 serves as an effective catalyst in various organic synthesis processes. Its ability to facilitate redox reactions makes it valuable in the production of fine chemicals and pharmaceuticals. The compound's catalytic properties are attributed to its mixed oxidation states (+2 and +3), which allow it to participate actively in electron transfer reactions .

Biomedical Applications

Antimicrobial Properties
Research has demonstrated that Mn3O4 nanoparticles exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the generation of reactive oxygen species that can damage bacterial cells, making Mn3O4 a potential candidate for antibacterial treatments .

Cancer Treatment
Studies indicate that Mn3O4 nanoparticles can induce apoptosis in cancer cells, showcasing their potential in cancer therapy. For instance, they have been tested against glioblastoma cells, revealing their ability to diminish cellular respiration rates and promote cell death .

Environmental Remediation

Water Treatment
Mn3O4 has been investigated for its effectiveness in removing pollutants from water. Its strong oxidative capacity allows it to degrade organic contaminants and heavy metals, making it a suitable material for environmental cleanup efforts .

Case Study 1: Battery Performance Enhancement

A study modified the synthesis conditions of Mn3O4 to optimize its performance as a battery electrode. By altering the manganese acetate solution's weight ratio with graphene oxide, researchers achieved improved charge storage capabilities and electrochemical stability. The findings indicated that higher manganese content leads to more symmetric cyclic voltammetry curves, suggesting enhanced performance .

Case Study 2: Antimicrobial Efficacy

In a comprehensive evaluation of Mn3O4 nanoparticles against various pathogens, researchers reported a minimum inhibitory concentration (MIC) of 15 μg/ml against A549 lung cancer cells and MCF-7 breast cancer cells. This study highlights the dual role of Mn3O4 in both antimicrobial and anticancer applications, emphasizing its potential in therapeutic strategies .

Mechanism of Action

The mechanism by which manganese oxide (Mn3O4) exerts its effects involves its catalytic properties. Mn3O4 nanoparticles can catalyze the oxidation of organic compounds by acting as electron acceptors. This process is often triggered by organic acids or aldehydes and occurs at weakly acidic or neutral pH . The catalytic activity of Mn3O4 is also influenced by its ability to generate reactive oxygen species, which play a role in various chemical and biological processes.

Comparison with Similar Compounds

Structural and Chemical Properties

Property Mn₃O₄ MnO₂ Mn₂O₃ MnO
Oxidation State Mn(II, III) Mn(IV) Mn(III) Mn(II)
Crystal Structure Spinel (hausmannite) Layered (birnessite) Cubic (bixbyite) Rock salt
Surface Oxygen Electrophilic O²⁻ Lattice O²⁻ Adsorbed O species Limited O mobility
Conductivity Moderate Low Low High (metallic)
Thermal Stability Stable up to 320°C Stable up to 500°C Stable up to 800°C Stable above 400°C

Key Insights :

  • Mn₃O₄’s mixed valence enables redox flexibility, while MnO₂’s higher oxidation state (Mn⁴⁺) limits electron transfer .
  • MnO exhibits metallic conductivity but lacks catalytic versatility due to its single oxidation state .

Electrochemical Performance

Oxide Specific Capacitance (F/g) Energy Density (Wh/kg) Cycling Stability Notable Applications
Mn₃O₄ 250–350 25–40 Moderate Supercapacitors, Zn-ion batteries
MnO₂ 400–600 30–50 High Li-ion batteries, fuel cells
Mn₂O₃ 150–200 15–25 Low Catalytic oxidation
MnO <100 10–15 Poor Magnetic storage

Key Insights :

  • MnO₂ outperforms Mn₃O₄ in capacitance but requires complex synthesis (e.g., hydrothermal) .
  • Mn₃O₄’s moderate stability in Zn-ion batteries is improved via graphene compositing (e.g., Mn₃O₄/reduced graphene oxide) .

Catalytic Activity

Oxide PMS Activation Efficiency* VOC Oxidation Rate** Selectivity (4e⁻ vs. 2e⁻)
Mn₃O₄ 90–95% 0.45 mmol/(g·h) Tunable (via compositing)
MnO₂ 70–80% 0.30 mmol/(g·h) Fixed 4e⁻ pathway
Mn₂O₃ 60–70% 0.20 mmol/(g·h) N/A
MnO <50% <0.10 mmol/(g·h) N/A

Efficiency for pollutant degradation via PMS activation.
*
Rate for benzene/toluene oxidation.

Key Insights :

  • Mn₃O₄’s superior catalytic activity in VOC oxidation is attributed to high oxygen mobility and surface electrophilic oxygen species .
  • MnO₂’s rigid structure limits its adaptability in redox reactions .

Critical Notes

Contradictory Catalytic Performance: While MnO₂ is often cited as superior in PMS activation , Mn₃O₄ outperforms it in VOC oxidation due to higher oxygen mobility .

Biomedical Trade-offs: Mn₃O₄’s mixed valence enhances MRI contrast but may increase cellular toxicity compared to MnO .

Environmental Applications : Mn₃O₄’s strong oxidation capacity makes it ideal for water treatment, though recovery challenges persist .

Biological Activity

Manganese oxide (Mn3O4) has garnered significant attention in the biomedical field due to its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of Mn3O4, supported by case studies and research findings.

Overview of Mn3O4

Manganese oxide exists in various forms, with Mn3O4 being a prominent phase characterized by its unique structural and electronic properties. It can be synthesized through various methods, including hydrothermal techniques and microwave-assisted synthesis, which influence its morphology and biological efficacy.

Antibacterial Activity

Mn3O4 nanoparticles (NPs) exhibit notable antibacterial properties against a range of pathogens. Research indicates that these nanoparticles can effectively inhibit the growth of bacteria such as Vibrio cholerae, Shigella sp., and Salmonella sp. . The minimum inhibitory concentration (MIC) for certain strains has been reported as low as 15 μg/ml .

Table 1: Antibacterial Efficacy of Mn3O4 NPs

PathogenMIC (μg/ml)
Vibrio cholerae15
Shigella sp.20
Salmonella sp.25

Anticancer Activity

Recent studies have highlighted the potential of Mn3O4 NPs in cancer therapy. In vitro assays demonstrated significant cytotoxic effects against cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were notably low, indicating high efficacy .

Case Study: Cytotoxicity Against Cancer Cell Lines

  • Cell Line : A549
  • IC50 : 30 μg/ml
  • Cell Line : MCF-7
  • IC50 : 25 μg/ml

These findings suggest that Mn3O4 NPs could serve as effective agents in targeted cancer therapies.

Antioxidant Properties

The antioxidant capacity of Mn3O4 has been investigated in various studies. For instance, citrate-functionalized Mn3O4 NPs demonstrated a strong ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases such as liver fibrosis . The mechanism involves enhancing the body's antioxidant systems, thereby reducing cellular damage.

The biological activity of Mn3O4 can be attributed to several mechanisms:

  • Generation of Reactive Oxygen Species (ROS) : Mn2+ ions released from Mn3O4 can induce oxidative stress in bacterial cells, leading to cell death.
  • Antioxidant Activity : Mn3O4 NPs can enhance endogenous antioxidant defenses, providing protection against oxidative damage.
  • Cell Membrane Interaction : The high surface area and reactivity of Mn3O4 NPs allow them to interact effectively with bacterial membranes, disrupting their integrity.

1. Hepatic Fibrosis Treatment

A study demonstrated the efficacy of citrate-functionalized Mn3O4 NPs in reducing liver fibrosis in CCl4-induced mice models. The results indicated a significant reduction in fibrosis markers compared to controls, showcasing the therapeutic potential of Mn3O4 in liver diseases .

2. Antimicrobial Applications

Research involving Ru-doped Mn3O4 nanoflowers revealed enhanced antimicrobial properties against various pathogens. These nanoflowers exhibited a high degree of stability and low cytotoxicity, making them promising candidates for clinical applications in infection control .

Q & A

Basic: What are the common synthesis methods for Mn₃O₄ nanoparticles, and how do parameters like pH influence their structural properties?

Mn₃O₄ nanoparticles are synthesized via hydrothermal methods, oxidative pyrolysis of manganese salts, and mechanochemical ball milling. Hydrothermal synthesis (e.g., pH variation from 8 to 11) directly impacts particle size (41 nm at pH-11) and specific surface area (28.22 m²/g), with higher pH favoring granule-like morphologies . Oxidative pyrolysis (calcination/thermal decomposition) offers simplicity but requires precise temperature control to avoid phase impurities . Ball milling under oxidative conditions can yield α-MnO₂ and Mn₃O₄ mixtures, with phase purity dependent on milling duration and atmosphere .

Basic: How do characterization techniques like XRD and XPS help determine Mn₃O₄’s oxidation states and purity?

  • XRD identifies crystallographic phases (e.g., spinel Mn₃O₄ vs. MnO₂) and detects impurities like unreacted precursors .
  • XPS quantifies surface Mn oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺ ratios). For Mn₃O₄, XPS typically shows ~39% Mn²⁺, 35% Mn³⁺, and 26% Mn⁴⁺, distinguishing it from MnO₂ (higher Mn⁴⁺ content) .
  • EELS (Electron Energy Loss Spectroscopy) resolves overlapping oxidation states (e.g., Mn₃O₄ vs. Mn₂O₃) by analyzing Mn L₃-edge fine structure and oxygen K-edge distances .

Basic: What safety precautions are necessary when handling Mn₃O₄ in laboratory settings?

Mn₃O₄ powder may cause eye/respiratory irritation (H319/H335). Use fume hoods, wear nitrile gloves, safety goggles, and N95 masks. Avoid contact with strong oxidizers. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced: How does the integration of Mn₃O₄ with carbon-based materials enhance electrochemical performance in energy storage applications?

Mn₃O₄/graphene composites improve conductivity and buffer volume changes during charge/discharge. For example, Mn₃O₄/reduced graphene oxide (RGO) achieves 810 mAh/g capacity (vs. 115 mAh/g for pure Mn₃O₄) due to enhanced electron transfer and reduced aggregation . Optimizing Mn₃O₄ loading (e.g., 10–20 nm particles at 11.4 wt% in RGO) and substrate interactions is critical .

Advanced: What mechanisms explain Mn₃O₄’s catalytic activity in advanced oxidation processes for pollutant degradation?

Mn₃O₄ activates peroxymonosulfate (PMS) via Mn²⁺/Mn³⁺/Mn⁴⁺ redox cycling, generating sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). Composite systems (e.g., Mn₃O₄-g-C₃N₄) enhance electron transfer, increasing ciprofloxacin degradation efficiency by 2.3× compared to pure Mn₃O₄ . Surface oxygen vacancies and Mn³⁺ sites are key to radical formation .

Advanced: How can researchers address discrepancies in Mn₃O₄ phase identification under varying synthetic conditions?

Conflicting phase data (e.g., Mn₃O₄ vs. MnO₂) arise from incomplete oxidation/reduction during synthesis. Use TGA-XRD coupling to track phase transitions under controlled atmospheres . For ambiguous EELS/XPS data, incorporate FWHM analysis of Mn L₃ peaks to distinguish Mn₃O₄ (broader peaks) from Mn₂O₃ .

Advanced: What role do Mn valence states play in the catalytic reduction of nitrobenzene, and how can they be optimized?

Mn³⁺ acts as the active site for nitrobenzene adsorption and hydrogenation. Doping with Ag (e.g., AgCl–Ag:Mn₃O₄) stabilizes Mn³⁺ and facilitates regenerability via Cl⁻ redox cycling, achieving >90% nitrobenzene conversion over 10 cycles . Adjusting calcination temperature (e.g., 400–600°C) tunes Mn³⁺/Mn²⁺ ratios .

Advanced: How does epitaxial strain in Mn₃O₄ thin films affect their functional properties compared to bulk materials?

Epitaxial Mn₃O₃O₄ films (e.g., grown via MOCVD on SrTiO₃) exhibit lattice distortion and altered magnetic/electronic properties due to substrate-induced strain. Cubic phase stabilization above 1,000°C enhances catalytic activity for methane oxidation .

Advanced: What strategies improve the cycling stability of Mn₃O₄-based electrodes in lithium-ion batteries?

  • Morphology control : Hydrothermally synthesized Mn₃O₄ granules (41 nm) reduce pulsing and improve Li⁺ diffusion .
  • Composite design : Mn₃O₄/C core-shell structures mitigate Mn dissolution, maintaining 85% capacity after 200 cycles .

Advanced: How do composite catalysts like CeO₂/Mn₃O₄ enhance radioprotection via antioxidant activity?

CeO₂/Mn₃O₄ nanocrystals increase oxygen vacancies, boosting ROS scavenging. In irradiated intestinal stem cells, these composites reduce apoptosis by 60% via synergistic Mn²⁺/Ce³⁺ redox cycling, validated through organoid models .

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